N-((3S,5S)-1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl)-N-(3-methoxybenzyl)-3,3-dimethylbutanamide

Catalog No.
S524561
CAS No.
334998-36-6
M.F
C31H42N4O5
M. Wt
550.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((3S,5S)-1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(p...

CAS Number

334998-36-6

Product Name

N-((3S,5S)-1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl)-N-(3-methoxybenzyl)-3,3-dimethylbutanamide

IUPAC Name

N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide

Molecular Formula

C31H42N4O5

Molecular Weight

550.7 g/mol

InChI

InChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3/t24-,26-/m0/s1

InChI Key

WPHXYKUPFJRJDK-AHWVRZQESA-N

SMILES

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5

Solubility

Soluble in DMSO

Synonyms

CUR-61414; CUR 61414; CUR61414; G-024856; G024856; G 024856; G-856; G 856; G856

Canonical SMILES

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5

Isomeric SMILES

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)[C@H]2C[C@H](N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5

Description

The exact mass of the compound N-((3S,5S)-1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl)-N-(3-methoxybenzyl)-3,3-dimethylbutanamide is 550.3155 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CUR 61414 is a synthetic small molecule that acts as a potent antagonist of the Hedgehog (Hh) signaling pathway []. This pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers [, ].

Mechanism of Action

CUR 61414 disrupts the Hh pathway by selectively binding to Smoothened (Smo), a key signaling protein. This binding inhibits the activation of downstream transcription factors, ultimately blocking the proliferation and survival of cancer cells that rely on Hh signaling [, ].

Research Applications

  • Cancer therapy

    Due to its ability to target the Hh pathway, CUR 61414 is being investigated as a potential therapeutic agent for cancers driven by Hh signaling, such as basal cell carcinoma and medulloblastoma [, ]. Studies have shown that CUR 61414 can inhibit the proliferation and induce apoptosis (programmed cell death) in tumor cells [].

  • Drug discovery

    CUR 61414 serves as a valuable tool for researchers to further understand the Hh pathway and develop new therapeutic strategies for Hh-dependent cancers []. Its well-defined mechanism of action and cell permeability make it a good candidate for lead optimization in drug discovery efforts [].

  • CUR 61414 is still under pre-clinical development, and further research is needed to determine its safety and efficacy in humans.
  • This information is for educational purposes only and should not be interpreted as medical advice.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Exact Mass

550.3155

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

809U4O7OQO

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide

Dates

Modify: 2023-08-15
1: Shin YG, Murakami SC, Buonarati MH, Dean B, Hop CE. Validation and application of a liquid chromatography-tandem mass spectrometric method for the determination of G-856 (Cur-61414) in human plasma using semi-automated solid phase extraction. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Mar 1;887-888:85-92. doi: 10.1016/j.jchromb.2012.01.016. PubMed PMID: 22317788.
2: Williams JA. Hedgehog signaling pathway as a target for therapeutic intervention in basal cell carcinoma. Drug News Perspect. 2003 Dec;16(10):657-62. Review. PubMed PMID: 14747845.
3: Stanton BZ, Peng LF. Small-molecule modulators of the Sonic Hedgehog signaling pathway. Mol Biosyst. 2010 Jan;6(1):44-54. doi: 10.1039/b910196a. Review. PubMed PMID: 20024066.
4: Lauressergues E, Heusler P, Lestienne F, Troulier D, Rauly-Lestienne I, Tourette A, Ailhaud MC, Cathala C, Tardif S, Denais-Laliève D, Calmettes MT, Degryse AD, Dumoulin A, De Vries L, Cussac D. Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model. Pharmacol Res Perspect. 2016 Mar 4;4(2):e00214. doi: 10.1002/prp2.214. PubMed PMID: 27069629; PubMed Central PMCID: PMC4804317.
5: Tang T, Tang JY, Li D, Reich M, Callahan CA, Fu L, Yauch RL, Wang F, Kotkow K, Chang KS, Shpall E, Wu A, Rubin LL, Marsters JC Jr, Epstein EH Jr, Caro I, de Sauvage FJ. Targeting superficial or nodular Basal cell carcinoma with topically formulated small molecule inhibitor of smoothened. Clin Cancer Res. 2011 May 15;17(10):3378-87. doi: 10.1158/1078-0432.CCR-10-3370. PubMed PMID: 21558397; PubMed Central PMCID: PMC3113453.
6: Mechlin CW, Tanner MJ, Chen M, Buttyan R, Levin RM, Mian BM. Gli2 expression and human bladder transitional carcinoma cell invasiveness. J Urol. 2010 Jul;184(1):344-51. doi: 10.1016/j.juro.2010.03.007. PubMed PMID: 20488474.
7: Angot E, Loulier K, Nguyen-Ba-Charvet KT, Gadeau AP, Ruat M, Traiffort E. Chemoattractive activity of sonic hedgehog in the adult subventricular zone modulates the number of neural precursors reaching the olfactory bulb. Stem Cells. 2008 Sep;26(9):2311-20. doi: 10.1634/stemcells.2008-0297. PubMed PMID: 18617686.
8: Masdeu C, Faure H, Coulombe J, Schoenfelder A, Mann A, Brabet I, Pin JP, Traiffort E, Ruat M. Identification and characterization of Hedgehog modulator properties after functional coupling of Smoothened to G15. Biochem Biophys Res Commun. 2006 Oct 20;349(2):471-9. PubMed PMID: 16945339.
9: Kiselyov AS. Targeting the hedgehog signaling pathway with small molecules. Anticancer Agents Med Chem. 2006 Sep;6(5):445-9. Review. PubMed PMID: 17017853.
10: Williams JA, Guicherit OM, Zaharian BI, Xu Y, Chai L, Wichterle H, Kon C, Gatchalian C, Porter JA, Rubin LL, Wang FY. Identification of a small molecule inhibitor of the hedgehog signaling pathway: effects on basal cell carcinoma-like lesions. Proc Natl Acad Sci U S A. 2003 Apr 15;100(8):4616-21. Erratum in: Proc Natl Acad Sci U S A. 2003 Jul 8;100(14):8607. PubMed PMID: 12679522; PubMed Central PMCID: PMC153604.

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